![molecular formula C19H16O8 B12540798 Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate CAS No. 142415-58-5](/img/structure/B12540798.png)
Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate is an organic compound with a complex structure characterized by a spiro linkage between two benzodioxole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate typically involves the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone with 1,2,3-trimethylbenzimidazolium iodide. This reaction leads to the formation of the spirobi compound through a series of steps that include nucleophilic addition and cyclization . The reaction conditions often require specific solvents and temperatures to achieve high yields.
Industrial Production Methods
While detailed industrial production methods for diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the benzodioxole rings .
Aplicaciones Científicas De Investigación
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Spirobi[4,6-di(tert-butyl)-1,3-benzodioxole]: A derivative with similar structural features but different substituents.
1,3-Benzodioxole Derivatives: Compounds with the benzodioxole core structure but lacking the spiro linkage.
Uniqueness
Diethyl 2,2’-spirobi[[1,3]benzodioxole]-5,5’-dicarboxylate is unique due to its spiro linkage, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
142415-58-5 |
|---|---|
Fórmula molecular |
C19H16O8 |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
diethyl 2,2'-spirobi[1,3-benzodioxole]-5,5'-dicarboxylate |
InChI |
InChI=1S/C19H16O8/c1-3-22-17(20)11-5-7-13-15(9-11)26-19(24-13)25-14-8-6-12(10-16(14)27-19)18(21)23-4-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
DCNNEYXAJIDNQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)OC3(O2)OC4=C(O3)C=C(C=C4)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


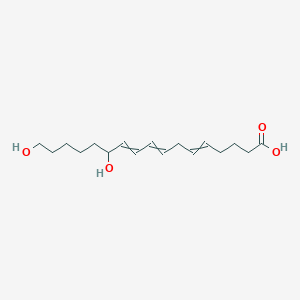
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
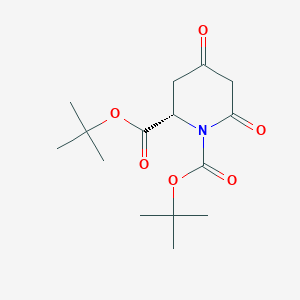
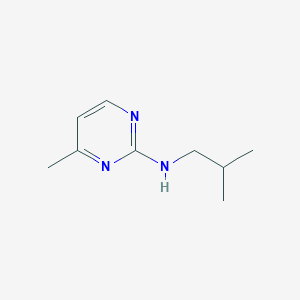
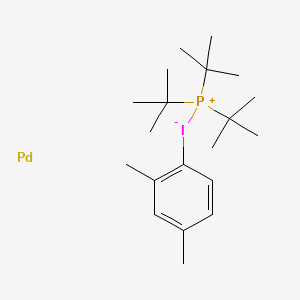
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
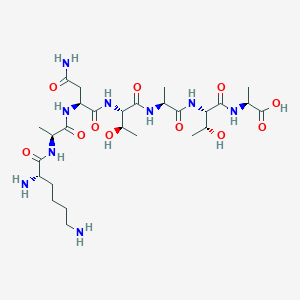
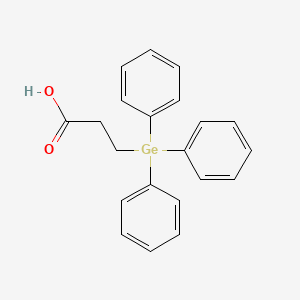
![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
